

Application Notes and Protocols for UNC2881 Intravenous Injection

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Compound of Interest		
Compound Name:	UNC2881	
Cat. No.:	B15604290	Get Quote

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Introduction

UNC2881 is a potent and selective inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is involved in various physiological processes, including efferocytosis, immune response regulation, and platelet aggregation.[3][4] Dysregulation of MerTK signaling has been implicated in cancer and other diseases, making it a promising target for therapeutic intervention.[5][6] These application notes provide detailed protocols for the preparation and use of **UNC2881** for intravenous injection in preclinical research settings.

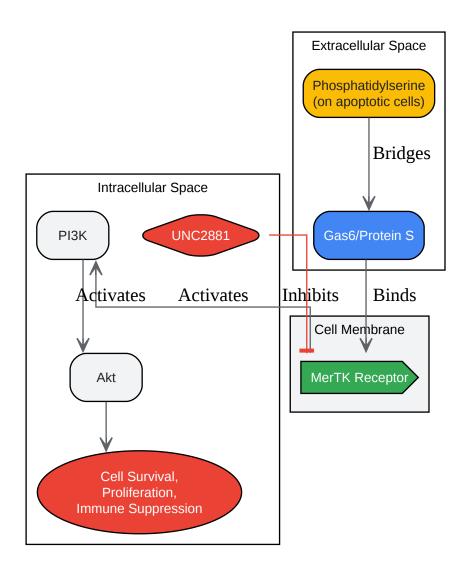
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C25H33N7O2	[1]
Molecular Weight	463.58 g/mol	[1]
CAS Number	1493764-08-1	[1]
Appearance	Crystalline solid	[2]

Mechanism of Action



UNC2881 specifically inhibits the kinase activity of MerTK.[1] By binding to the ATP-binding site of the MerTK intracellular domain, **UNC2881** blocks autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This inhibition can lead to reduced tumor cell survival, modulation of the tumor microenvironment, and inhibition of platelet aggregation.[4][5] The diagram below illustrates the simplified signaling pathway of MerTK and the inhibitory action of **UNC2881**.



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Caption: Simplified MerTK signaling pathway and the inhibitory action of UNC2881.

Pharmacokinetics and In Vivo Activity



UNC2881 has been evaluated in mice, demonstrating high systemic clearance and moderate oral bioavailability.[1] Intravenous administration allows for direct systemic exposure, bypassing first-pass metabolism.

Parameter	Value	Species	Administration	Reference
Systemic Clearance	94.5 mL/min/kg	Mouse	i.v. or p.o.	[1][7]
Oral Bioavailability	14%	Mouse	p.o.	[1][7]
Terminal Half-life	0.80 h	Mouse	p.o.	[7]

Selectivity Profile

UNC2881 exhibits high selectivity for MerTK over other TAM family members, Axl and Tyro3.[1]

Kinase	IC50 (nM)	Reference
Mer	4.3	[1][2]
AxI	360	[2][7]
Tyro3	250	[2][7]
Mer (in 697 B-ALL cells)	22	[1][4]

Solubility

UNC2881 is soluble in various organic solvents and aqueous formulations.[2][8]



Solvent	Solubility	Reference
DMSO	≥ 44 mg/mL	[9]
Ethanol	5 mg/mL (heating recommended)	[8]
DMF	30 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	[2]

Experimental Protocols

Protocol 1: Preparation of UNC2881 for Intravenous Injection

This protocol describes the preparation of a clear, injectable solution of **UNC2881**.

Materials:

- UNC2881 powder
- Dimethyl sulfoxide (DMSO), sterile
- · PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of UNC2881 in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of UNC2881 in 1 mL of DMSO. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[7][8]
- Vehicle Preparation and Final Formulation:



- The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%
 Saline.[7]
- To prepare 1 mL of the final injection solution at a concentration of 2.5 mg/mL:
 - In a sterile microcentrifuge tube, add 400 μL of PEG300.
 - Add 100 μL of the 25 mg/mL UNC2881 DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
 - Add 50 μL of Tween-80 and mix until the solution is clear.
 - Add 450 μL of sterile Saline to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[7]
- It is recommended to use the mixed solution immediately for optimal results.[1]

Protocol 2: In Vivo Antiviral Efficacy Study in Mice

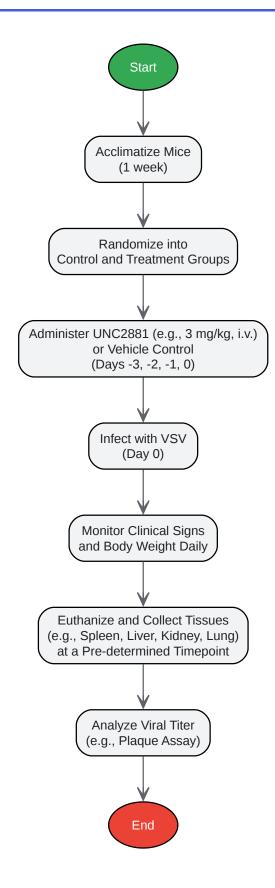
This protocol provides a general framework for evaluating the in vivo efficacy of **UNC2881** in a viral infection model.

Materials:

- **UNC2881** intravenous formulation (prepared as in Protocol 1)
- Vesicular Stomatitis Virus (VSV)
- 6-8 week old Swiss albino mice
- Sterile syringes and needles for injection
- Tissue collection and processing reagents

Experimental Workflow:





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Caption: General workflow for an in vivo antiviral efficacy study of UNC2881.



Procedure:

- Animal Acclimatization:
 - Acclimatize mice for at least one week before the start of the experiment.
- Grouping and Dosing:
 - Randomly assign mice to a vehicle control group and a **UNC2881** treatment group.
 - Administer UNC2881 intravenously at a dose of 3 mg/kg on days -3, -2, -1, and 0 relative to infection.[7] The vehicle control group should receive an equivalent volume of the formulation vehicle.
- Viral Infection:
 - On day 0, infect the mice with a predetermined dose of VSV via the appropriate route (e.g., intravenous).
- Monitoring and Endpoint:
 - Monitor the mice daily for clinical signs of illness and changes in body weight.
 - At a specified time point post-infection, euthanize the mice and collect relevant tissues such as the spleen, liver, kidney, and lung.
- Analysis:
 - Process the collected tissues to determine the viral titer, for example, by plaque assay.
 - A reduction in viral replication in the tissues of the UNC2881-treated group compared to the control group would indicate antiviral efficacy.

Storage and Stability

• UNC2881 Powder: Store at -20°C for up to 3 years.[8]



- Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[7]
- Final Intravenous Formulation: It is recommended to prepare this solution fresh and use it immediately for optimal results.[1]

Safety Precautions

UNC2881 is for research use only and is not for human or veterinary use.[2] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

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